4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid
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Overview
Description
4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of amino, fluoro, and carboxylic acid functional groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents. For instance, the reaction of 3-chloro-4-fluoroaniline with benzaldehyde and pyruvic acid in ethanol under reflux conditions can yield the desired quinoline derivative. The reaction conditions often include the use of catalysts such as toluenesulfonic acid or magnesium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.
Major Products
Oxidation: Nitro-quinoline derivatives.
Reduction: Alcohol-quinoline derivatives.
Substitution: Amino- or thio-quinoline derivatives.
Scientific Research Applications
4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmaceutical compounds, including anticancer and antimicrobial agents.
Materials Science: It is used in the development of novel materials, such as liquid crystals and dyes.
Industry: The compound finds applications in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminoquinoline-3-carboxylic acid
- 5-Fluoroquinoline-3-carboxylic acid
- 8-Methylquinoline-3-carboxylic acid
Uniqueness
4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid is unique due to the combination of amino, fluoro, and methyl groups in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications, compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H9FN2O2 |
---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
4-amino-5-fluoro-8-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-5-2-3-7(12)8-9(13)6(11(15)16)4-14-10(5)8/h2-4H,1H3,(H2,13,14)(H,15,16) |
InChI Key |
GAGKNBIYFAEPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=C(C=N2)C(=O)O)N |
Origin of Product |
United States |
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